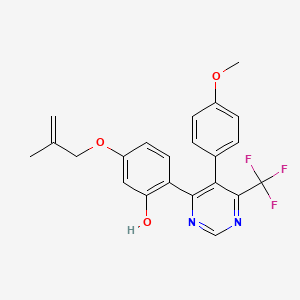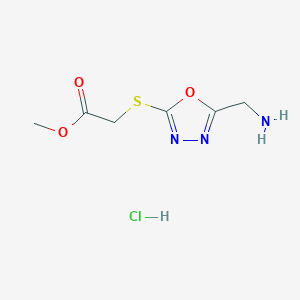
Methyl 2-((5-(aminomethyl)-1,3,4-oxadiazol-2-yl)thio)acetate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl 2-((5-(aminomethyl)-1,3,4-oxadiazol-2-yl)thio)acetate hydrochloride is a useful research compound. Its molecular formula is C6H10ClN3O3S and its molecular weight is 239.67. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antifungal Potential
Methyl 2-((5-(aminomethyl)-1,3,4-oxadiazol-2-yl)thio)acetate hydrochloride and its derivatives have been explored for their potential as antifungal agents. For instance, a study synthesized various derivatives of 1,3,4-oxadiazole and assessed them for antifungal activity, revealing moderate to good effectiveness (Shelke et al., 2014).
Antibacterial Applications
Research has been conducted on the synthesis of novel compounds containing the 1,3,4-oxadiazole moiety and evaluating their antibacterial activities. These studies indicate promising antibacterial properties of such compounds (Hui et al., 2002).
Antioxidant Properties
The exploration of 1,3,4-oxadiazole derivatives, including those similar in structure to this compound, has shown potential antioxidant activities. These findings suggest the utility of these compounds in developing antioxidants (George et al., 2010).
Applications in Photoelectronic Devices
Research into the synthesis and characterization of thio-1,3,4-oxadiazol-2-yl derivatives has highlighted their potential in industrial applications, particularly in photoelectronic devices. The study showed that these compounds exhibit good thermal stability and properties suitable for use in photoelectronics (Shafi et al., 2021).
Anticancer Potential
Derivatives of 1,3,4-oxadiazole, structurally related to this compound, have been synthesized and evaluated for their anticancer activities. Some of these compounds exhibited significant activity against cancer cell lines, indicating their potential as anticancer agents (Varshney et al., 2015).
Corrosion Inhibition
Another application area for these compounds is in corrosion inhibition. Studies have shown that 1,3,4-oxadiazole derivatives can effectively inhibit corrosion in metals, particularly in acidic environments. This suggests their utility in industrial applications for protecting metals from corrosion (Ammal et al., 2018).
Analgesic and Anti-inflammatory Activities
Finally, the synthesis of 1,3,4-oxadiazole derivatives has been linked to potential analgesic and anti-inflammatory effects. Research indicates that certain derivatives exhibit significant activity in this regard, suggesting their possible use in pain management and inflammation control (Dewangan et al., 2015).
Properties
IUPAC Name |
methyl 2-[[5-(aminomethyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O3S.ClH/c1-11-5(10)3-13-6-9-8-4(2-7)12-6;/h2-3,7H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJMCUXUTCLWWTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CSC1=NN=C(O1)CN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
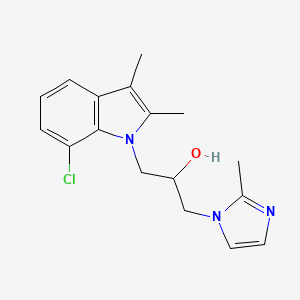
![5-Chloro-2-[3-(4-oxoquinazolin-3-yl)propoxy]benzaldehyde](/img/structure/B2629821.png)
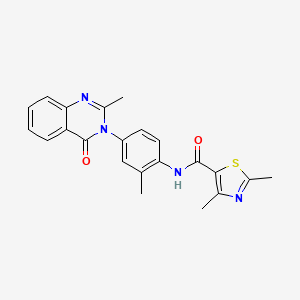
![1-(3-Methoxyphenyl)-3-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}urea](/img/structure/B2629825.png)
![1-((5-chlorothiophen-2-yl)sulfonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2629830.png)
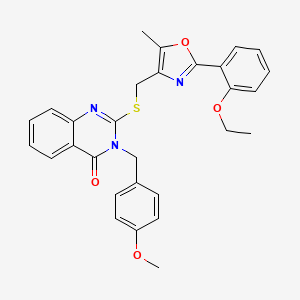

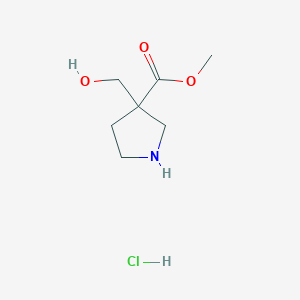
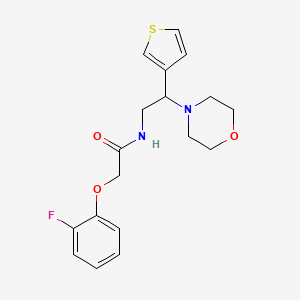
![N-(3,5-dimethylphenyl)-2-[[3-(3-methylphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2629838.png)
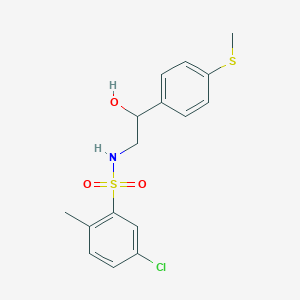
![(E)-2-amino-N-cyclopentyl-1-((thiophen-2-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2629840.png)
![Ethyl 4-[({[3-(3,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2629842.png)
